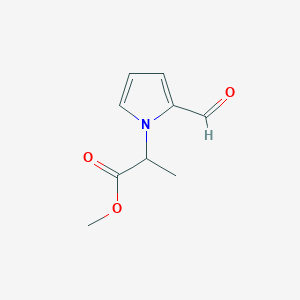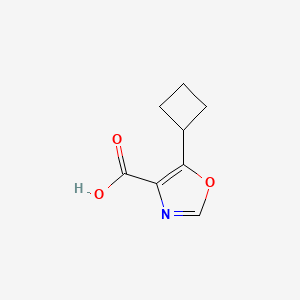![molecular formula C9H11NO3 B1427923 (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 1250007-67-0](/img/structure/B1427923.png)
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Overview
Description
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine is an organic compound with the molecular formula C9H11NO3 It is a derivative of methylenedioxybenzene and contains a methoxy group at the 6-position and an amine group at the methanamine position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-methoxy-1,3-benzodioxole.
Formylation: The 6-methoxy-1,3-benzodioxole undergoes formylation to introduce a formyl group at the 5-position, resulting in 6-methoxy-1,3-benzodioxole-5-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to a methanamine group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Products include 6-methoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: Products include various amine derivatives.
Substitution: Products include substituted methoxybenzo[d][1,3]dioxoles.
Scientific Research Applications
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound has a bromine atom instead of a methoxy group, leading to different chemical properties and reactivity.
(6-Hydroxybenzo[d][1,3]dioxol-5-yl)methanamine: This compound has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
(6-methoxy-1,3-benzodioxol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWGNZIUKGWTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)





![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)



